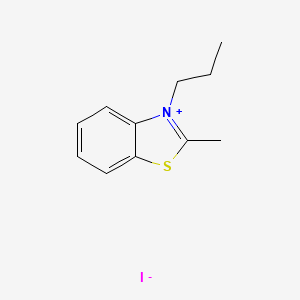

2-Methyl-3-propylbenzothiazolium iodide

描述

Significance of Benzothiazolium Scaffolds in Organic Synthesis and Materials Science

The benzothiazole (B30560) core is a highly important scaffold in chemistry due to its presence in a multitude of biologically active molecules and functional materials. Analogues containing the benzothiazole ring system exhibit a wide spectrum of pharmacological activities, including antitumour, antimicrobial, and anti-inflammatory properties. This has made them a focal point in medicinal chemistry and drug development.

In the realm of organic synthesis, benzothiazolium salts have emerged as valuable reagents and intermediates. They serve as effective activating groups for alcohols, enabling their participation in cross-coupling reactions. For example, primary alkyl benzothiazolium salts, derived from the corresponding alcohols, can act as effective substrates in Nickel-catalyzed cross-electrophile coupling reactions with aryl and vinyl halides. rsc.orgnih.gov Furthermore, certain benzothiazolium salts have been developed as reagents for specialized chemical transformations, such as deoxygenative perfluoroalkylthiolation, providing direct routes to complex thioethers from readily available alcohols. beilstein-journals.org

The application of benzothiazolium scaffolds extends into materials science. Their unique electronic and optical properties make them attractive for the development of advanced materials. They are integral components in the synthesis of cyanine (B1664457) dyes, which are used as photosensitizers in various applications, including photopolymerization and as fluorescent probes for biomolecules. nih.govuniver.kharkov.uanih.gov Benzothiazolium-based chromophores have been investigated for their large quadratic hyperpolarizabilities, making them promising candidates for nonlinear optical (NLO) materials. acs.org Additionally, the incorporation of benzothiazolium functionalities into metal-organic frameworks (MOFs) has yielded materials capable of carbon dioxide adsorption and luminescent sensing of anions like cyanide. semanticscholar.org The potential to form ionic liquids—salts with melting points below 100°C—is another significant aspect, with benzothiazolium salts serving as precursors to these "green" solvents and catalysts. researchgate.netumich.edu

Overview of 2-Methyl-3-propylbenzothiazolium Iodide within the Benzothiazolium Family

This compound is a specific member of the N-alkylated benzothiazolium salt family. It is formed through the quaternization of the nitrogen atom in the 2-methylbenzothiazole (B86508) ring with a propyl group, with iodide serving as the counter-ion. This process is a classic example of an SN2 substitution reaction, where the nitrogen atom of the benzothiazole acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, propyl iodide. The reactivity of alkyl halides in such N-alkylation reactions typically follows the order R-I > R-Br > R-Cl, making alkyl iodides particularly effective reagents for this synthesis. researchgate.net

This compound serves primarily as an intermediate in the synthesis of more complex molecules, particularly cyanine dyes. The methyl group at the C2 position of the benzothiazolium ring is activated and can participate in condensation reactions with various aldehydes to form the polymethine chain characteristic of cyanine dyes. nih.gov The N-propyl group influences the solubility and electronic properties of the final dye.

While detailed research focusing exclusively on this compound is limited, its properties can be inferred from the general characteristics of its chemical class. Like other benzothiazolium salts, it is a crystalline solid at room temperature. Its chemical data is summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄INS |

| Molecular Weight | 319.21 g/mol |

| CAS Number | 60126-29-6 |

| Appearance | Solid (Typical for this class) |

| Melting Point | 173-176 °C |

| Canonical SMILES | CCC[N+]1=C(SC2=CC=CC=C21)C.[I-] |

| InChI Key | UGRAXKCTCJHEGH-UHFFFAOYSA-M |

The synthesis and application of this and related compounds underscore the modularity and versatility of the benzothiazolium scaffold, where simple modifications like changing the N-alkyl substituent can tune the properties of the resulting molecules for specific applications in synthesis and materials science. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-methyl-3-propyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NS.HI/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAXKCTCJHEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60126-29-6 | |

| Record name | 2-Methyl-3-propylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Propylbenzothiazolium Iodide

Established Synthetic Pathways for 2-Methyl-3-propylbenzothiazolium Iodide

The formation of this compound is primarily achieved through the quaternization of the 2-methylbenzothiazole (B86508) nucleus. This process involves the formation of a new carbon-nitrogen bond at the N-3 position of the benzothiazole (B30560) ring.

The most established method for synthesizing this compound is through the direct N-alkylation of 2-methylbenzothiazole. This reaction involves treating the starting heterocycle with a suitable propylating agent. Alkyl iodides are particularly effective for this purpose due to their high reactivity compared to the corresponding bromides or chlorides. umich.eduresearchgate.net The synthesis is typically accomplished by reacting 2-methylbenzothiazole with 1-iodopropane. The reaction can be carried out by heating the reactants, often in a sealed tube to prevent the loss of volatile components. mdpi.com This quaternization reaction specifically targets the endocyclic nitrogen atom of the benzothiazole ring. nih.govresearchgate.net

The general scheme for this alkylation is as follows:

Reactants: 2-Methylbenzothiazole and 1-Iodopropane

Product: this compound

Mechanism: Nucleophilic substitution (SN2) where the nitrogen atom of the benzothiazole attacks the electrophilic carbon of 1-iodopropane, displacing the iodide ion which then becomes the counter-ion of the resulting quaternary salt.

In a move towards more environmentally benign chemical processes, solvent-free methods for the synthesis of N-alkyl benzothiazolium iodides have been developed. umich.eduresearchgate.net These methods offer advantages over traditional solvent-based syntheses, which often require long reaction times and the use of excess alkyl halide. umich.edu

The solvent-free synthesis involves the direct reaction of 2-methylbenzothiazole with an alkyl iodide by heating the neat mixture of reactants. researchgate.net For the synthesis of N-propylbenzothiazolium iodide and other long-chain analogues, this typically involves conventional heating and stirring of equimolar amounts of the reactants. umich.edu This approach has been shown to produce the desired benzothiazolium iodide salts in good to excellent yields, generally ranging from 75% to 99%. researchgate.net

| Alkyl Iodide | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Iodomethane | Room Temp (Ultrasonic) | 1 | 99.8 |

| Iodoethane | 100 | 2 | 98 |

| 1-Iodopropane | 100 | 4 | 95 |

| 1-Iodoheptane | 100 | 4 | 96 |

Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

The primary utility of this compound in synthetic chemistry lies in its role as a precursor for the construction of polymethine and related dyes. The key to its reactivity is the activated methyl group at the C-2 position, which is rendered acidic by the electron-withdrawing effect of the quaternized nitrogen atom. This allows for facile deprotonation by a base, creating a reactive methylene (B1212753) intermediate that can undergo condensation with various electrophiles.

Monomethine cyanine (B1664457) dyes are characterized by a single methine (=CH-) bridge linking two heterocyclic nuclei. Asymmetrical monomethine dyes can be synthesized by the condensation of two different heterocyclic quaternary salts, one of which must contain a reactive methyl group. nih.gov In this context, this compound serves as the source of the active methylene component.

The synthesis is typically carried out by reacting this compound with a second quaternary salt (e.g., a 4-chloroquinolinium salt or a 2-methylthio-substituted heterocycle) in the presence of a basic catalyst such as triethylamine (B128534) or pyridine. nih.govnih.gov The base facilitates the formation of the nucleophilic methylene intermediate from the benzothiazolium salt, which then attacks the electrophilic center of the second heterocycle to form the dye. nih.gov

| Component 1 (Active Methylene Source) | Component 2 (Electrophilic Heterocycle) | Catalyst | Product |

|---|---|---|---|

| This compound | N-Alkyl-4-chloroquinolinium salt | Base (e.g., Pyridine) | Asymmetrical Monomethine Cyanine Dye |

| This compound | N-Alkyl-2-methylthiobenzoxazolium salt | Base (e.g., Triethylamine) | Asymmetrical Monomethine Cyanine Dye |

Styryl dyes are a subclass of cyanine dyes where one of the heterocyclic rings is replaced by a substituted aryl group, typically derived from an aromatic aldehyde. The synthesis of styryl benzothiazolium dyes involves the Knoevenagel-type condensation of this compound with a suitable aromatic aldehyde. researchgate.netmdpi.com

This reaction is typically catalyzed by a small amount of a base, such as piperidine, and is often carried out by refluxing the reactants in a solvent like ethanol. mdpi.commdpi.com The base deprotonates the active methyl group of the benzothiazolium salt, and the resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final styryl dye. A notable example is the reaction with 4-thiomorpholinobenzaldehyde to produce a highly fluorescent dye. mdpi.commdpi.com

| Benzothiazolium Precursor | Aldehyde Component | Catalyst/Solvent | Product Type |

|---|---|---|---|

| This compound | 4-Thiomorpholinobenzaldehyde | Piperidine / Ethanol | (E)-2-(4-Thiomorpholinostyryl)-3-propylbenzo[d]thiazol-3-ium iodide |

The synthesis of longer-chain polymethine dyes, such as trimethine (three methine groups) and pentamethine (five methine groups) cyanines, also utilizes this compound as the terminal heterocyclic component. ias.ac.in The formation of these extended conjugated systems requires a reagent that can provide the central portion of the polymethine chain.

For instance, the synthesis of symmetrical pentamethine dyes involves the condensation of two equivalents of the benzothiazolium salt with a reagent that provides a three-carbon bridge. An example of such a reagent is 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene. nih.gov The reaction is typically conducted at reflux in a solvent mixture like butan-1-ol/benzene (B151609) with a base such as pyridine. nih.gov This strategy assembles the dye by linking the two heterocyclic units via the central polymethine chain.

| Terminal Heterocycle (2 eq.) | Bridge-Forming Reagent | Reaction Conditions | Product Type |

|---|---|---|---|

| This compound | 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene | Pyridine, Reflux | Symmetrical Pentamethine Cyanine Dye |

Anion Exchange Reactions for Modified Counterions

Anion exchange, or metathesis, is a crucial chemical transformation for modifying the properties of ionic compounds such as this compound. This process involves the replacement of the iodide counterion with a different anion, which can significantly alter the salt's solubility, thermal stability, and reactivity. The primary driving force for these reactions is often the formation of a precipitate, a gas, or a weakly dissociated molecule. nih.govbeilstein-journals.org For quaternary heteroaromatic salts like this compound, two prevalent methods are employed for anion exchange: reaction with a silver salt and the use of anion exchange resins. nih.govnih.gov

The most common laboratory-scale method for exchanging the iodide anion involves a metathesis reaction with a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluorophosphate (B91526) (AgPF₆). In this procedure, the this compound is dissolved in a suitable solvent, typically a polar organic solvent like acetonitrile (B52724) or methanol, and treated with the chosen silver salt. The reaction is driven by the precipitation of the highly insoluble silver iodide (AgI), effectively removing the iodide from the solution and leaving the 2-Methyl-3-propylbenzothiazolium cation paired with the new anion. nih.gov The resulting silver iodide precipitate can be easily removed by filtration, yielding a solution of the 2-Methyl-3-propylbenzothiazolium salt with the desired new counterion.

An alternative and versatile method involves the use of anion exchange resins. nih.govresearchgate.net These are solid polymer supports functionalized with ionic groups that can be pre-loaded with the desired anion (A⁻). A solution of this compound is passed through a column packed with the resin. The iodide ions in the solution are exchanged for the anions on the resin, resulting in the elution of the 2-Methyl-3-propylbenzothiazolium salt with the new counterion. researchgate.net This technique is particularly effective for introducing a wide variety of counterions and for preparing high-purity salts, as it avoids metal salt byproducts. nih.gov The efficiency of the exchange can be nearly quantitative, depending on the resin, solvent, and specific ions involved. nih.gov

The choice of the new counterion is critical as it imparts specific properties to the benzothiazolium salt. For instance, exchanging iodide for non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can increase the salt's thermal stability and its solubility in less polar organic solvents. The nature of the counterion can also influence the catalytic activity of related onium-tagged compounds. acs.org

The following interactive table summarizes various anions that can be introduced through these exchange reactions, along with the typical reagents used.

| Target Counterion | Chemical Formula | Typical Reagent Used | Driving Force/Method |

| Tetrafluoroborate | BF₄⁻ | Silver Tetrafluoroborate (AgBF₄) | Precipitation of AgI |

| Hexafluorophosphate | PF₆⁻ | Silver Hexafluorophosphate (AgPF₆) | Precipitation of AgI |

| Triflate (Trifluoromethanesulfonate) | CF₃SO₃⁻ | Silver Triflate (AgOTf) | Precipitation of AgI |

| Perchlorate | ClO₄⁻ | Silver Perchlorate (AgClO₄) | Precipitation of AgI |

| Acetate | CH₃COO⁻ | Anion Exchange Resin | Ion Exchange |

| Nitrate | NO₃⁻ | Silver Nitrate (AgNO₃) | Precipitation of AgI |

| Bis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂N⁻ | Lithium Bis(trifluoromethanesulfonyl)imide | Precipitation of LiI |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Propylbenzothiazolium Iodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate chemical environments. For 2-Methyl-3-propylbenzothiazolium iodide, the spectrum is expected to show distinct signals for the methyl, propyl, and aromatic protons.

The aromatic protons on the benzothiazole (B30560) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. youtube.comyoutube.com Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the positively charged thiazolium ring. The protons on the propyl group attached to the nitrogen atom will exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group directly bonded to the nitrogen (N-CH₂). The N-CH₂ protons are expected to be the most deshielded of the propyl group due to the inductive effect of the adjacent positively charged nitrogen atom. The 2-methyl group protons will appear as a singlet, typically in the range of δ 2.5-3.0 ppm.

Based on data from related benzothiazolium structures, the predicted chemical shifts are detailed in the table below. researchgate.netmdpi.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (4H) | 7.5 - 8.5 | Multiplets (m) |

| N-CH₂ (Propyl, 2H) | 4.5 - 5.0 | Triplet (t) |

| C-CH₃ (2-Methyl, 3H) | 2.8 - 3.2 | Singlet (s) |

| CH₂ (Propyl, 2H) | 1.8 - 2.2 | Sextet |

| CH₃ (Propyl, 3H) | 0.9 - 1.2 | Triplet (t) |

This table is generated based on spectral data from analogous benzothiazole and alkyl iodide compounds. chemicalbook.comchemicalbook.comdocbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

The quaternary carbon of the C=N⁺ bond (C2) in the thiazolium ring is expected to be significantly deshielded, appearing far downfield (δ 160-170 ppm). unibo.it The carbons of the benzene (B151609) ring typically resonate in the δ 115-140 ppm range. acs.orgmdpi.com The carbons of the propyl group will appear in the aliphatic region (δ 10-60 ppm), with the N-CH₂ carbon being the most downfield due to the nitrogen's electron-withdrawing effect. docbrown.infochemicalbook.com The carbon of the 2-methyl group is expected in the upfield region. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=N⁺) | 165 - 175 |

| Aromatic Carbons (C3a-C7a) | 115 - 142 |

| N-CH₂ (Propyl) | 50 - 55 |

| CH₂ (Propyl) | 20 - 25 |

| C-CH₃ (2-Methyl) | 15 - 20 |

| CH₃ (Propyl) | 10 - 15 |

This table is generated based on spectral data from analogous benzothiazolium and alkyl iodide compounds. docbrown.infounibo.itdocbrown.info

¹⁹F NMR is a powerful technique used specifically for the characterization of organofluorine compounds. It offers a wide range of chemical shifts and high sensitivity. huji.ac.ilnih.gov For derivatives of this compound where a fluorine atom is substituted onto the benzothiazole ring, ¹⁹F NMR is crucial for confirming the position and electronic environment of the fluorine substituent.

The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the nature of other substituents. researchgate.net The incorporation of fluorine into the benzothiazole skeleton has been a strategy in medicinal chemistry to enhance biological activity. nih.gov For instance, a fluorine atom at position-6 of the benzothiazole ring has been shown to improve cytotoxic activity against certain cancer cell lines. nih.gov The ¹⁹F NMR spectrum would provide a distinct signal for each unique fluorine atom, and the coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can further aid in structural assignment. researchgate.netcolorado.edu

Mass Spectrometry for Molecular Mass Confirmation (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₁₁H₁₄INS), the expected analysis would be performed using a soft ionization technique like Electrospray Ionization (ESI). The spectrum would prominently feature the molecular ion of the cation part of the salt, [2-Methyl-3-propylbenzothiazolium]⁺, with a specific mass-to-charge ratio (m/z). unibo.it

The fragmentation pattern can also yield structural insights. A common fragmentation pathway for N-alkylated compounds is the loss of the alkyl group. docbrown.info In this case, cleavage of the propyl group could be observed. The isotopic pattern of sulfur (³⁴S) would also be observable.

| Ion | Formula | Expected m/z (Monoisotopic) |

| [M]⁺ (Cation) | [C₁₁H₁₄NS]⁺ | 192.0898 |

| [M - CH₃]⁺ | [C₁₀H₁₁NS]⁺ | 177.0663 |

| [M - C₃H₇]⁺ | [C₈H₇NS]⁺ | 149.0350 |

This table presents predicted m/z values for the cation and its likely fragments. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is used to evaluate the photophysical properties of compounds. Benzothiazole derivatives are known to exhibit interesting photophysical behaviors, including fluorescence. nih.gov

The UV-Vis absorption spectrum of this compound in a suitable solvent like dichloromethane (B109758) is expected to show distinct absorption bands. acs.org Typically, benzothiazolium salts display high-energy absorption bands below 350 nm, which are attributed to localized π–π* electronic transitions within the benzothiazole chromophore. acs.org The specific position of the absorption maximum (λ_max_) can be influenced by substituents on the benzothiazole ring and the solvent used. nih.gov The emission properties, studied by fluorescence spectroscopy, provide information on the de-excitation pathways of the molecule and are crucial for applications in materials science and bioimaging. nih.gov

| Transition Type | Expected Absorption Range (nm) |

| π–π* (Benzothiazole Core) | 280 - 340 |

This table outlines the expected electronic transitions based on data from related benzothiazole compounds. nih.govacs.org

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and propyl groups, appearing just below 3000 cm⁻¹. unibo.it

C=N stretching: From the thiazolium ring, expected in the 1650-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-N stretching: Vibrations involving the carbon-nitrogen bonds.

C-S stretching: Associated with the thiazole (B1198619) ring, typically weaker and found in the fingerprint region.

The analysis of these vibrational frequencies provides a molecular fingerprint and confirms the presence of the key structural components of the molecule. mdpi.comnsf.govnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C=N⁺ (Thiazolium) | Stretch | 1620 - 1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| CH₂ / CH₃ | Bend | 1370 - 1470 |

This table summarizes the characteristic FTIR absorption bands predicted for the compound based on known functional group frequencies. unibo.itresearchgate.netmdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Stability Profiling

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. unca.edu This technique is fundamental for establishing the decomposition temperature and assessing the thermal stability of a material. When applied to this compound, a TGA thermogram would plot the percentage of the initial mass remaining against temperature. The resulting curve would likely show a stable plateau at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a sharp drop in mass would be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

For related benzothiazolium-functionalized materials, decomposition temperatures can be quite high. For instance, a benzothiazolium group attached to a metal-organic framework has been shown to have a decomposition temperature of approximately 507°C (780 K). unibo.it While not directly comparable, this suggests that the core benzothiazolium structure can be thermally stable. The analysis of the total mass lost can also confirm the nature of the decomposition products, distinguishing between the loss of the propyl group, the entire organic cation, or the sublimation of the compound.

Illustrative TGA Data for a Benzothiazolium Salt

The table below represents a hypothetical TGA analysis for a compound like this compound, illustrating the type of data obtained.

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | ~220 °C | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| Temperature at Max Loss Rate (Tpeak) | ~245 °C | The temperature at which the rate of mass loss is highest, as seen on the derivative TGA curve. |

| Total Mass Loss | ~98% | The percentage of the initial sample mass lost during the heating process up to 600 °C. |

| Residue at 600 °C | ~2% | The small amount of non-volatile material remaining after the primary decomposition events. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This analysis identifies phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, a DSC scan would reveal its melting point, characterized by a sharp endothermic peak indicating the energy absorbed during the transition from a solid to a liquid.

The scan can also provide the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. Furthermore, if the compound decomposes exothermically, DSC can detect the heat released. researchgate.net This is particularly important for safety assessments of energetic materials like some organic salts. researchgate.net The combination of DSC and TGA provides a comprehensive thermal profile, defining the temperature range in which the compound is stable and usable.

Illustrative DSC Data for a Benzothiazolium Salt

This table shows potential data points that could be generated from a DSC analysis of this compound.

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) | ~185 °C | The temperature at the peak of the endothermic event corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHfus) | 45 J/g | The amount of heat absorbed by the sample during melting. |

| Decomposition Event | >220 °C (Exothermic) | An exothermic peak appearing at temperatures above the melting point, often correlated with the TGA mass loss. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is expected to be a crystalline salt, single-crystal XRD would provide a wealth of structural information. The structures of many related 2-substituted 3-methylbenzothiazolium salts have been successfully determined using this technique. rsc.orgresearchgate.net

The analysis involves irradiating a single crystal of the compound with an X-ray beam and measuring the pattern of diffracted X-rays. This pattern is then used to calculate the electron density map of the crystal, from which the positions of individual atoms can be determined.

Key findings from an XRD study of this compound would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Space Group: The set of symmetry operations that describe the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the benzothiazolium core, the methyl group, and the propyl chain.

Intermolecular Interactions: The nature and distances of non-covalent interactions, such as ion pairing between the benzothiazolium cation and the iodide anion, as well as potential π-π stacking interactions between the aromatic rings of adjacent cations. researchgate.net

This detailed structural model is invaluable for understanding the compound's physical properties and for rationalizing its chemical behavior.

Illustrative Crystallographic Data for this compound

The following table provides an example of the crystallographic data that would be obtained from a single-crystal XRD experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C11H14INS |

| Formula Weight | 319.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å, α = 90°, β = 105°, γ = 90° |

| Volume | 1225 Å3 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interactions | Cation-anion distance (N+···I-) of approximately 3.5 Å; π-π stacking distance of approximately 3.6 Å. |

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Elucidation of Reaction Mechanisms in Dye Synthesis and Transformations

The synthesis of 2-Methyl-3-propylbenzothiazolium iodide and related benzothiazolium salts, which are precursors to various dyes, is primarily achieved through the formation of the benzothiazole (B30560) ring system followed by quaternization of the nitrogen atom. The core synthesis relies on condensation and subsequent cyclization reactions.

The foundational step in forming the benzothiazole ring is typically the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives. nih.gov For the "2-methyl" portion of the target compound, acetic acid or a reactive equivalent is used. A plausible mechanism, particularly when catalyzed by a Brønsted acid, begins with the protonation of the carbonyl oxygen of the acid, which enhances its electrophilicity. mdpi.com The amino group of 2-aminothiophenol (B119425) then acts as a nucleophile, attacking the activated carbonyl carbon. ekb.eg

This is followed by a series of proton transfer steps and the elimination of a water molecule to form a Schiff base-like intermediate or, more accurately, a benzothiazoline (B1199338) intermediate. ekb.eg The general pathway involves:

Nucleophilic attack of the amino group on the carbonyl group. ekb.eg

Formation of a tetrahedral intermediate.

Dehydration to yield the benzothiazoline derivative. ekb.eg

Various catalysts and conditions have been developed to promote this condensation. For instance, microwave-assisted synthesis using catalysts like P4S10 or reactions in ionic liquids have been shown to be effective, often proceeding with high yields and shorter reaction times. mdpi.com Metal-free conditions, utilizing iodine or Brønsted acids like toluenesulfonic acid, are also common. mdpi.comorganic-chemistry.org The choice of catalyst and solvent system can significantly influence the reaction rate and yield. For example, a mixture of chlorobenzene (B131634) and DMSO has been found to be an effective solvent system for the metal-free and iodine-free synthesis of 2-arylbenzothiazoles from aryl ketones. mdpi.com

| Reactants | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| 2-Aminothiophenol, Carboxylic Acids | Triphenyl phosphite (B83602) (TPP) / Tetrabutylammonium bromide (TBAB) | Mild conditions, rapid product isolation. | nih.gov |

| 2-Aminothiophenol, β-Diketones | Toluenesulfonic acid (TsOH·H₂O) | Metal-free, oxidant-free; proceeds via a ketamine intermediate. | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Molecular Iodine (I₂) | Metal-free, efficient condensation. | organic-chemistry.org |

| 2-Aminothiophenol, Aromatic Aldehydes | Ionic Liquid ([pmIm]Br) | Solvent and catalyst-free conditions under microwave irradiation. | organic-chemistry.org |

| 2-Aminothiophenols, Chloroacetyl chloride | Acetic Acid (Microwave) | Efficient, environmentally friendly, high yield in short time. | mdpi.com |

Following the initial condensation, the intramolecular cyclization step is critical for forming the thiazole (B1198619) ring. In the synthesis of 2-substituted benzothiazoles, the intermediate formed from the condensation reaction undergoes an intramolecular nucleophilic attack by the sulfur atom onto the carbon of the imine-like group, followed by an oxidation (dehydrogenation) step to yield the aromatic benzothiazole ring. ekb.eg

Several distinct cyclization mechanisms have been reported:

Acid-Catalyzed Cyclization : In the presence of an acid catalyst like polyphosphoric acid (PPA), the initial amide intermediate is protonated, facilitating the intramolecular cyclization by the thiol group, followed by dehydration to form the benzothiazole ring. nih.gov

Oxidative Cyclization : Many syntheses rely on an oxidant to convert the intermediate benzothiazoline to the final benzothiazole. ekb.eg This can be achieved using various oxidizing agents, including potassium ferricyanide (B76249) (in the Jacobsen cyclization), molecular oxygen from the air, or bromine. ekb.egresearchgate.netindexcopernicus.com In some visible-light-mediated syntheses, an in-situ generated disulfide acts as a photosensitizer that activates molecular oxygen to perform the oxidative dehydrogenation. organic-chemistry.orgacs.org

Rearrangements : While less common for simple 2-alkylbenzothiazoles, rearrangement reactions like the Dimroth rearrangement can occur in related heterocyclic systems, involving the translocation of exo- and endocyclic heteroatoms. researchgate.net More relevant to benzothiazole synthesis is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides and is a highly effective strategy. researchgate.net

The final step to obtain this compound involves the N-alkylation of the synthesized 2-methylbenzothiazole (B86508) with an alkylating agent, such as propyl iodide. This is a classic S_N2 reaction where the nitrogen atom of the benzothiazole acts as a nucleophile, attacking the electrophilic carbon of the propyl iodide and displacing the iodide ion, which then becomes the counter-ion in the resulting quaternary ammonium (B1175870) salt. nih.gov

Electron Transfer Processes Involving Benzothiazolium Iodide Compounds

Benzothiazolium iodide compounds are electrochemically active and participate in electron transfer processes, a property fundamental to their function in applications like photosensitization. The benzothiazolium moiety is electron-deficient, which facilitates its ability to accept electrons.

Mechanistic studies, particularly those investigating the synthesis of benzothiazoles under visible light, have shed light on these processes. In one such study, a disulfide, generated in-situ from 2-aminothiophenol, was found to act as a photosensitizer. acs.org Upon absorption of visible light, the disulfide is excited to its singlet state, followed by intersystem crossing (ISC) to the triplet state. This excited triplet state can then undergo electron transfer. acs.org

The key electron transfer events are:

Photosensitized Generation of Superoxide (B77818) : The excited photosensitizer can transfer an electron to molecular oxygen (O₂), generating a superoxide radical anion (O₂•⁻). This is a crucial step in Type I photodynamic processes. organic-chemistry.orgacs.org

Formation of Radical Intermediates : In some synthetic pathways, electron transfer from a reducing agent (like an iodide ion) to a diazonium intermediate can generate an aryl radical. acs.org This radical can then participate in subsequent bond-forming reactions.

The electrochemical properties of the benzothiazolium core can be tuned by substitution on the benzene (B151609) ring. Direct iodination of the benzothiazole scaffold has been shown to produce compounds like 4,7-diiodobenzothiazoles, which can be precursors to fluorophores with significant two-photon absorption cross-sections, a property intrinsically linked to their electronic and electron-transfer characteristics. acs.org These D-π-A-π-D (donor-pi-acceptor-pi-donor) architectures are designed to facilitate intramolecular charge transfer upon excitation, a process that is a form of electron redistribution.

Mechanistic Insights into Biological Activity of Benzothiazolium-Derived Photosensitizers

Benzothiazolium derivatives are explored as photosensitizers (PS) for applications like photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT). Their biological activity is initiated by light and mediated through interactions with cellular components, primarily driven by the generation of cytotoxic reactive oxygen species (ROS).

Upon absorption of light of a specific wavelength, the benzothiazolium-based photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com This triplet state is the primary initiator of cytotoxic effects and can react with its surroundings via two main pathways:

Type I Mechanism : The excited triplet PS engages in electron transfer reactions with a substrate molecule (like a lipid, protein, or even water) or directly with molecular oxygen to produce radical ions, such as the superoxide anion (O₂•⁻) and hydroxyl radicals (•OH). mdpi.com These radicals can cause significant oxidative damage to cellular structures. Benzothiazole-containing photosensitizers have been designed to facilitate this process. mdpi.com

Type II Mechanism : The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent and indiscriminate oxidizing agent that can damage proteins, lipids, and nucleic acids within a short radius of its generation. mdpi.comnih.gov

The efficiency of ROS generation, particularly singlet oxygen, is a critical determinant of a photosensitizer's efficacy. The design of benzothiazolium photosensitizers often involves creating D-π-A structures to decrease the energy gap between the S₁ and T₁ states (ΔE_ST), which promotes more efficient intersystem crossing and, consequently, higher ROS generation. mdpi.com

| Mechanism Type | Process | Primary ROS Generated | Governing Principle | Reference |

|---|---|---|---|---|

| Type I | The excited triplet photosensitizer (PS) reacts with a substrate or O₂ via electron transfer. | Superoxide anion (O₂•⁻), Hydroxyl radical (•OH) | Electron/Hydrogen atom transfer | mdpi.com |

| Type II | The excited triplet photosensitizer (PS) transfers energy directly to ground-state oxygen (³O₂). | Singlet oxygen (¹O₂) | Energy transfer | mdpi.comnih.gov |

For a benzothiazolium-derived photosensitizer to be effective, it must first reach its biological target, which often requires crossing the cell membrane. The cellular uptake and interaction are governed by the physicochemical properties of the molecule, such as its lipophilicity, charge, and amphiphilicity.

Cellular Uptake Pathways : Benzothiazole derivatives have been shown to augment glucose uptake in skeletal muscle cells, indicating they can interact with and influence membrane-bound protein systems. nih.gov The precise mechanism of uptake for benzothiazolium photosensitizers can vary but often involves passive diffusion driven by a concentration gradient and the favorable partitioning of the lipophilic cation into the membrane. For some specifically designed photosensitizers, targeted uptake via receptor-mediated endocytosis is possible, though this typically requires conjugation to a targeting ligand. nih.gov The cationic nature of these compounds also helps them bind to the lipopolysaccharides in the outer membrane of bacteria, allowing them to penetrate the lipid matrix, which is key for their use in aPDT. frontiersin.org The binding of a benzothiazole-based photosensitizer to the viral envelope of human coronaviruses has also been demonstrated, highlighting the fundamental role of membrane targeting in its biological activity. nih.gov

Intracellular Localization Specificity Mechanisms

The specific mechanisms governing the intracellular destination of this compound are primarily dictated by its physicochemical properties, particularly its cationic charge and lipophilicity. As a member of the N-alkylated benzothiazolium salt family, its behavior within a cell is largely influenced by the electrostatic potential gradients across various organelle membranes and its ability to traverse these lipid bilayers.

The primary determinant for the subcellular accumulation of many delocalized lipophilic cations, a class to which this compound belongs, is the mitochondrial membrane potential. Healthy mitochondria maintain a significant negative-inside membrane potential (approximately -140 to -180 mV). This strong electrochemical gradient acts as an electrophoretic force, driving the accumulation of positively charged molecules from the cytosol into the mitochondrial matrix. The lipophilic nature of the benzothiazole ring and the propyl chain facilitates the passage of the molecule through the hydrophobic core of the mitochondrial membranes.

However, the localization is not exclusively mitochondrial. Studies on structurally similar benzophenothiazine derivatives have revealed that minor alterations in the N-alkylation can significantly influence the primary subcellular target. nih.govnih.gov For instance, derivatives with different N-alkyl groups have shown preferential accumulation in lysosomes. nih.govnih.gov This lysosomal sequestration is thought to be driven by the acidic environment of lysosomes (pH 4.5-5.0), where the compounds can become trapped through protonation or other interactions.

Furthermore, some benzothiazolium-based cyanine (B1664457) dyes have demonstrated the ability to localize in both mitochondria and lysosomes simultaneously. bohrium.com The specificity of this localization can be intentionally switched. For example, modifying the donor group of a D-π-A cyanine dye from an alkyl amine to a diphenylamine (B1679370) has been shown to shift its primary localization from the mitochondria to the lysosomes. nih.gov This highlights the subtle interplay of molecular structure in determining the ultimate intracellular fate.

In some cases, after initial localization, a compound can be released from one organelle and relocate to another, for instance, from lysosomes to mitochondria, particularly after cellular stress events like light irradiation in photodynamic therapy. nih.gov While specific experimental data for this compound is not available, the collective evidence from related compounds suggests that its intracellular distribution is a dynamic process governed by a combination of mitochondrial membrane potential, pH gradients of acidic organelles like lysosomes, and the specific structural attributes of the molecule.

Table 1: Co-localization of Benzophenothiazinium Derivatives with Cellular Organelles

| Compound | Organelle | Pearson's Correlation Coefficient (PCC) | Primary Localization |

| NH₂NBS | Lysosomes | 0.76 | Lysosomes |

| Mitochondria | 0.14 | ||

| EtNBS | Lysosomes | 0.77 | Lysosomes |

| Mitochondria | 0.29 | ||

| NMe₂NBS | Lysosomes | 0.55 | Mitochondria & Lysosomes |

| Mitochondria | 0.67 | ||

| Data sourced from a study on benzophenothiazinium derivatives, demonstrating how N-alkylation influences subcellular localization. nih.gov |

Applications and Emerging Research Areas

Applications in Photonic and Optical Materials

The extended π-conjugated system and the permanent positive charge of the benzothiazolium moiety are key features that enable its use in photonic and optical materials. These characteristics are central to its function as a sensitizing dye.

Historically, cyanine (B1664457) dyes containing the benzothiazole (B30560) scaffold have been fundamental in the development of photographic emulsions, acting as sensitizers to extend the spectral response of silver halide crystals to a broader range of light wavelengths. While direct research on 2-Methyl-3-propylbenzothiazolium iodide in this specific application is not extensively published in recent literature, its structural similarity to the core of certain cyanine dyes suggests its potential utility in this area. The commercial availability of this compound from suppliers of rare and specialized chemicals indicates its use in research and development, including potentially in the formulation of photographic materials. sigmaaldrich.com

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity at a lower cost compared to traditional silicon-based solar cells. aist.go.jp The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into a semiconductor material, typically titanium dioxide (TiO₂). mdpi.comnih.gov

Below is a table summarizing the performance of various benzothiazole-based dyes in DSSCs, providing a reference for the potential performance of a DSSC incorporating a this compound-based dye.

| Dye Codename | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η) |

| MK-2 | - | - | - | 7.6% |

| HKK-BTZ4 | 17.9 | 0.62 | 0.66 | 7.30% |

| BTZA-II | - | - | - | Significantly increased with acid |

This table presents data for representative benzothiazole-based dyes to illustrate typical performance metrics.

Biomedical and Biotechnological Applications

The inherent fluorescence of benzothiazole derivatives, combined with the cationic nature of the this compound, makes it a candidate for various biomedical and biotechnological applications, particularly as a fluorescent probe for cellular imaging.

Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization and tracking of specific cellular components and processes. nih.govnih.gov Benzothiazole-based compounds are known to exhibit "light-up" fluorescence, where their fluorescence intensity increases significantly upon binding to a biological target. researchgate.net

Certain benzothiazole derivatives have been shown to act as fluorescent probes for nucleic acids, with some exhibiting selectivity for specific DNA structures like G-quadruplexes. researchgate.net These probes typically show a marked increase in fluorescence quantum yield upon binding to DNA. researchgate.net While research has not specifically detailed the use of this compound for this purpose, its core structure is present in several known DNA-binding dyes. For instance, analogs of Thiazole (B1198619) Orange, which contains a benzothiazole unit, are effective DNA stains. sci-hub.strsc.org The interaction of these dyes with nucleic acids often results in a significant enhancement of their fluorescence, making them useful for DNA quantification and visualization in various assays. rndsystems.comstratech.co.uk

The following table summarizes the fluorescence properties of some benzothiazole-based dyes upon interaction with DNA, highlighting their potential as nucleic acid probes.

| Dye | Target | Fold Fluorescence Enhancement | Quantum Yield (in complex) |

| Benzothiazole Orange (BO) | TBA31 (G4 with duplex) | 160 | - |

| 2,4-bisubstituted derivative | G-quadruplexes | - | 0.04–0.28 |

| Iminocoumarin-benzothiazole 5i | H-Telo iM DNA | Light-up | - |

| Iminocoumarin-benzothiazole 5c | HRAS1/HRAS2 iM DNA | Light-up | - |

This table showcases the properties of related benzothiazole derivatives as DNA probes.

The mitochondria, often referred to as the powerhouse of the cell, play a crucial role in cellular metabolism and signaling. The inner mitochondrial membrane maintains a significant negative membrane potential, which can be exploited for the targeted delivery of cationic molecules. rsc.org The positive charge on the this compound makes it a strong candidate for a mitochondrial probe. acs.orgnih.gov

Several studies have demonstrated that benzothiazolium-based cationic probes can selectively accumulate in the mitochondria of living cells. rsc.orgresearchgate.net This targeting is driven by the electrostatic attraction between the positively charged dye and the negatively charged mitochondrial matrix. Once localized within the mitochondria, the fluorescence of these probes can be used to visualize mitochondrial morphology and to report on the mitochondrial environment, such as pH. rsc.orgrsc.org

The table below presents characteristics of some benzothiazolium-based mitochondrial probes, illustrating their utility in cellular imaging.

| Probe | Key Feature | Stokes Shift | Target |

| BzT-OH | Platform for functional probes | Large | Mitochondria |

| BzT-OAc | Shifts from blue to green fluorescence | - | Mitochondria (esterase activity) |

| BzT-OAcryl | pH-responsive | - | Mitochondria (cysteine detection) |

| HTBT2 | pH-sensitive | 176 nm | Mitochondria (pH imaging) |

This table highlights the properties of various benzothiazolium-based probes designed for mitochondrial imaging.

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a therapeutic modality that employs a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) to destroy targeted cells, such as pathogens or cancer cells. nih.govnih.gov The efficacy of PDT is contingent on the photosensitizer's ability to accumulate in target tissues and efficiently produce ROS, primarily singlet oxygen (Type II mechanism) or free radicals (Type I mechanism), upon illumination. nih.govmdpi.com

Antibacterial Photodynamic Inactivation

Antimicrobial Photodynamic Inactivation (aPDI) represents a promising alternative to conventional antibiotics, particularly for combating multidrug-resistant pathogens. ekb.eg The process leverages photosensitizers that, when activated by light, induce oxidative damage to microbial cells, leading to their inactivation. ekb.egcyberleninka.ru Cationic compounds are often favored as photosensitizers in aPDI due to their electrostatic attraction to the negatively charged surfaces of bacterial cells.

While specific studies focusing exclusively on this compound for aPDI are not extensively documented, the benzothiazole and benzoselenadiazole scaffolds have been incorporated into more complex photosensitizers for bacterial inactivation. nih.govmdpi.com A critical and often overlooked aspect of this compound is the role of its counter-ion. Research has demonstrated that the presence of inorganic salts, particularly potassium iodide (KI), can dramatically enhance the efficacy of aPDI. nih.govcyberleninka.ru The iodide ion can interact with the reactive oxygen species generated by the photosensitizer to produce highly reactive iodine radicals, which are potent antimicrobial agents. nih.gov This potentiation effect can convert otherwise ineffective photosensitizers into powerful, broad-spectrum antimicrobial agents. cyberleninka.ru Given that iodide is an intrinsic component of this compound, it is plausible that the compound could exhibit self-potentiating activity in aPDI applications.

| Photosensitizer | Target Microorganism | Key Finding | Reference |

|---|---|---|---|

| Methylene (B1212753) Blue | Gram-negative & Gram-positive bacteria | Addition of KI significantly increases killing efficacy, turning it into a more potent broad-spectrum agent. | nih.gov |

| Rose Bengal | Gram-negative bacteria | Ineffective on its own against Gram-negative bacteria, but becomes highly effective with the addition of 100 mM KI. | cyberleninka.ru |

| Photofrin | Gram-negative bacteria | Killing efficacy against Gram-negative cells is dominant in the presence of KI, mediated by generated iodine species. | cyberleninka.ru |

| Cationic Fullerenes | Gram-positive & Gram-negative bacteria | The photodynamic action of various photosensitizers is strongly potentiated by the non-toxic salt potassium iodide. | nih.gov |

Role in Ionic Liquids and Hybrid Materials

Beyond its potential biomedical applications, this compound serves as a foundational building block in materials science. Its nature as an organic salt makes it a direct precursor in the synthesis of ionic liquids and a functional agent for modifying inorganic materials to create advanced polymer nanocomposites.

Precursors for Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, valued as "designer solvents" and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net The synthesis of ILs often involves preparing a precursor salt, which is then modified through anion exchange.

Research has demonstrated a solvent-free method for synthesizing a series of N-alkylbenzothiazolium iodides, including analogs of this compound. researchgate.net In this process, a benzothiazole derivative is reacted directly with an alkyl iodide. These resulting benzothiazolium iodides serve as ideal precursors for creating a wide array of other ionic liquids. Through a simple metathesis (anion exchange) reaction, the iodide anion can be replaced with other anions, such as bistrifluoromethanesulfonimide ([NTf₂]⁻) or trifluoromethylsulfonate ([CF₃SO₃]⁻). researchgate.net This exchange dramatically alters the physicochemical properties of the salt, such as its melting point, viscosity, and solubility, thereby creating a new, task-specific ionic liquid. researchgate.netresearchgate.net

| Iodide Precursor (Analog) | Anion Exchange Salt | Resulting Ionic Liquid Anion | Melting Point of Final IL | Reference |

|---|---|---|---|---|

| N-dodecylbenzothiazolium iodide | Li[NTf₂] | Bistrifluoromethanesulfonimide [NTf₂]⁻ | 42 °C | researchgate.net |

| N-octylbenzothiazolium iodide | Li[NTf₂] | Bistrifluoromethanesulfonimide [NTf₂]⁻ | 59 °C | researchgate.net |

| N-hexylbenzothiazolium iodide | Li[NTf₂] | Bistrifluoromethanesulfonimide [NTf₂]⁻ | 69 °C | researchgate.net |

| N-hexylbenzothiazolium iodide | Ag[CF₃SO₃] | Trifluoromethylsulfonate [CF₃SO₃]⁻ | 124 °C | researchgate.net |

Modification of Organoclays and Polymer Nanocomposites

Organoclays are organically modified phyllosilicate clays, such as bentonite (B74815) or montmorillonite, that are rendered hydrophobic (organophilic) to ensure compatibility with organic polymers. This modification is typically achieved by exchanging the inorganic cations (like Na⁺ or Ca²⁺) on the clay's surface with cationic surfactants, most commonly quaternary ammonium (B1175870) salts.

As a quaternary ammonium salt, this compound is a suitable candidate for this surface modification. The positively charged benzothiazolium head would readily undergo ion exchange with the cations in the interlayer spaces of the clay. The attached methyl and propyl groups would then orient outwards, transforming the clay's surface from hydrophilic to organophilic. This change allows the clay platelets to be exfoliated and dispersed uniformly within a polymer matrix.

The resulting polymer/organoclay nanocomposites exhibit significantly enhanced properties compared to the neat polymer. The incorporation of the modified clay can lead to improvements in mechanical strength, thermal stability, flame retardancy, and barrier properties against gases and liquids.

| Component | Function | Resulting Property Enhancement |

|---|---|---|

| Polymer Matrix (e.g., Polyamide, Polypropylene) | Bulk material | - |

| Clay (e.g., Montmorillonite) | Inorganic filler | - |

| Quaternary Ammonium Salt (e.g., this compound) | Surface modifier (surfactant) | Creates organophilic clay compatible with polymer |

| Resulting Organoclay/Polymer Nanocomposite | Hybrid material with dispersed clay platelets | Improved mechanical modulus, thermal stability, and flame retardancy |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-3-propylbenzothiazolium iodide, DFT calculations can elucidate its fundamental properties, such as molecular geometry, electronic distribution, and chemical reactivity.

Detailed Research Findings:

DFT studies on benzothiazole (B30560) derivatives often employ functionals like B3LYP or WB97XD with basis sets such as 6-31++G(d,p) to obtain optimized molecular structures and electronic parameters. ugm.ac.idugm.ac.id Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, a higher HOMO energy and lower LUMO energy in a related benzothiazole derivative suggest a higher propensity for the molecule to engage in chemical reactions. scirp.org

Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its stability. scirp.org Additionally, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting how the molecule will interact with other species. ugm.ac.idscirp.org

Interactive Data Table: Predicted DFT Parameters for a Benzothiazolium Cation

Note: The following data is hypothetical and serves as an illustrative example of what a DFT study on the 2-Methyl-3-propylbenzothiazolium cation might yield, based on studies of similar compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 8.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 4.65 | A measure of the ability to attract electrons. |

| Hardness (η) | 2.15 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Dye-Biomolecule Binding)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a compound like this compound, which can be a precursor to cyanine (B1664457) dyes, MD simulations are invaluable for understanding its interactions with biological macromolecules such as DNA or proteins.

Detailed Research Findings:

MD simulations can model the binding of a dye molecule to a biomolecule, providing insights into the stability of the resulting complex and the specific interactions that govern binding. For example, simulations of dye-DNA complexes have been used to study how different dye structures and attachment points affect the orientation and excitonic coupling of the dyes. mdpi.com These simulations can track the root-mean-square deviation (RMSD) of the complex over time to assess its stability. nih.gov

In the context of dye-biomolecule binding, MD simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov For instance, a simulation might show the benzothiazolium ring of the dye stacking with the nucleobases of DNA or fitting into a hydrophobic pocket of a protein. mdpi.comnih.gov By analyzing the simulation trajectory, researchers can identify key amino acid residues or nucleotide bases involved in the binding, which can be crucial for the rational design of new dyes or therapeutic agents. nih.gov The binding free energy between the dye and the biomolecule can also be calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), providing a quantitative measure of binding affinity. nih.gov

Interactive Data Table: Illustrative MD Simulation Parameters for Dye-Biomolecule Interaction

Note: This table presents example parameters that would be analyzed in an MD simulation of a 2-Methyl-3-propylbenzothiazolium-derived dye binding to a protein.

| Simulation Parameter | Example Finding | Implication |

| RMSD of Complex | Stable at ~2.5 Å after 50 ns | The dye-protein complex is structurally stable. |

| Key Interacting Residues | Trp-84, Phe-120, Tyr-150 | Indicates a binding site dominated by aromatic residues. |

| Dominant Interaction | Pi-pi stacking | The planar benzothiazolium ring interacts favorably with aromatic side chains. |

| Binding Free Energy | -45 kcal/mol | Predicts a strong and favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, QSAR studies can be employed to predict their potential biological effects and to guide the synthesis of new, more potent analogues.

Detailed Research Findings:

A QSAR study begins with a dataset of benzothiazole derivatives with known biological activities (e.g., anticancer or antifungal). nih.govmdpi.com The three-dimensional structures of these molecules are then used to calculate various molecular descriptors, which can be steric, electronic, or hydrophobic in nature. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to generate these descriptors. nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net A robust QSAR model will have high correlative and predictive abilities, often validated by a high cross-validated coefficient (q²) and a high conventional coefficient of determination (R²). nih.gov

The resulting QSAR model can be visualized as 3D contour maps, which highlight the regions of the molecule where modifications are likely to increase or decrease activity. nih.gov For example, a map might indicate that a bulky substituent at a particular position on the benzothiazole ring is favorable for activity, while an electron-withdrawing group at another position is detrimental. nih.gov Such models are powerful tools for the rational design of new compounds with improved therapeutic properties. mdpi.comnih.gov

Interactive Data Table: Example of a QSAR Model for Benzothiazole Derivatives

Note: The following represents a hypothetical QSAR equation and its statistical validation, based on studies of similar compound series.

| Component | Description |

| QSAR Equation | log(1/IC50) = 1.5 * (Steric_Field_1) - 0.8 * (Electrostatic_Field_2) + 2.1 |

| Cross-validated R² (q²) | 0.75 |

| Conventional R² | 0.92 |

| Interpretation | The model suggests that increased steric bulk at position 1 and decreased negative electrostatic potential at position 2 of the benzothiazole scaffold would enhance biological activity. |

Future Research Directions and Outlook

Development of Novel Benzothiazolium-Based Dyes with Enhanced Photophysical Properties

The inherent fluorescence of many benzothiazole (B30560) derivatives provides a strong foundation for the development of novel dyes. Future research could focus on modifying the structure of 2-Methyl-3-propylbenzothiazolium iodide to fine-tune its photophysical properties. By introducing different substituents on the benzothiazole ring or varying the alkyl chain, it is possible to modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts. For instance, the introduction of methyl groups on the benzothiadiazole nucleus has been shown to tune the optical and electroluminescent properties of the resulting dyes. acs.org This strategy could be applied to benzothiazolium salts to create a new generation of fluorescent probes for biological imaging and sensors.

A key area of investigation will be the synthesis of derivatives with large Stokes shifts to minimize self-quenching and improve signal-to-noise ratios in imaging applications. Research into difluoroborate complexes of benz[c,d]indole derivatives has shown that the superposition of fluorescence spectra can cover almost the entire visible range, a property that could be explored with benzothiazolium-based dyes for applications like white OLEDs. researchgate.net

Table 1: Potential Photophysical Properties of Novel Benzothiazolium-Based Dyes

| Derivative Modification | Target Photophysical Property | Potential Application |

| Introduction of electron-donating/withdrawing groups | Tuning of emission wavelength (color tuning) | Multicolor biological imaging |

| Incorporation of bulky side chains | Increased quantum yield and photostability | Long-term cell tracking |

| Formation of difluoroborate complexes | Broad-spectrum emission | White Organic Light-Emitting Diodes (OLEDs) |

| Attachment of specific recognition moieties | Environment-sensitive fluorescence | Biosensors for specific analytes |

Strategies for Improved Selectivity and Potency in Targeted Biomedical Applications

Benzothiazole derivatives have shown promise as anticancer and antimicrobial agents. bohrium.compcbiochemres.com A significant future direction for this compound derivatives lies in enhancing their therapeutic efficacy and selectivity. One promising strategy is the concept of pharmacophoric hybridization, where the benzothiazolium core is combined with other bioactive molecules to create hybrid compounds with dual or enhanced activity. rsc.org This approach could lead to agents that are more potent and less susceptible to drug resistance. rsc.org

Furthermore, designing derivatives with improved water solubility is crucial for their practical application in medicine. nih.gov Research into benzothiazole-based antimitotics has demonstrated that modifications to improve aqueous solubility can be achieved without compromising anticancer activity. nih.gov Another avenue is the development of derivatives that can selectively target cancer cells, for example, by exploiting the hypoxic environment of tumors. nih.gov The design of kinase inhibitors with benzothiazole scaffolds has also shown that specific structural features can lead to high potency and selectivity. researchgate.net

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of benzothiazole derivatives has traditionally involved methods that are not always environmentally friendly. mdpi.comresearchgate.net A critical area for future research is the development of green synthetic routes for this compound and its analogues. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. nih.govnih.gov

Recent advances have demonstrated the feasibility of synthesizing benzothiazoles through condensation reactions using environmentally benign catalysts and even in aqueous media. mdpi.comnih.gov One-pot synthesis and atom economy procedures are also being explored to minimize waste and improve efficiency. nih.govnih.gov The application of these green chemistry principles to the synthesis of quaternized benzothiazolium salts will be a significant step towards sustainable chemical manufacturing. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazoles

| Synthesis Parameter | Traditional Methods | Green Chemistry Approaches |

| Solvents | Often toxic organic solvents (e.g., toluene) | Water, ionic liquids, solvent-free conditions |

| Catalysts | Heavy metals, strong acids | Recyclable catalysts (e.g., laccases, SnP₂O₇), metal-free catalysts |

| Reaction Conditions | High temperatures, long reaction times | Room temperature, microwave irradiation, shorter reaction times |

| Byproducts | Often produce harmful waste | Minimized waste generation |

Advanced Mechanistic Characterization of Complex Biological Processes

While the biological activities of many benzothiazole derivatives have been documented, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research should employ advanced analytical techniques to elucidate how this compound derivatives interact with biological targets. This includes identifying specific protein or nucleic acid binding partners and characterizing the downstream cellular effects.

For instance, studies on benzothiazole derivatives as anticancer agents have pointed towards the inhibition of enzymes like EGFR tyrosine kinase. researchgate.net Future investigations could use techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to visualize and understand these interactions in detail. This knowledge is essential for the rational design of more effective and specific therapeutic agents. nih.gov

Design of Multifunctional Materials Incorporating this compound Derivatives

The diverse properties of the benzothiazole scaffold make it an excellent building block for the creation of multifunctional materials. mdpi.com Future research could focus on incorporating this compound derivatives into polymers, nanoparticles, or other matrices to develop materials with combined functionalities. For example, materials could be designed to have both photoprotective (UV-filtering) and antioxidant properties for applications in skincare. mdpi.comnih.gov

Furthermore, the electronic properties of benzothiazole derivatives suggest their potential use in organic electronics. nih.govresearchgate.net By rationally designing the molecular structure, it may be possible to create materials that function as both optical waveguides and semiconductors, opening up possibilities for novel hybrid optoelectronic devices. nih.govresearchgate.net The development of such multifunctional materials represents a highly interdisciplinary research area with the potential for significant technological impact. unimore.it

常见问题

Q. What are the optimal synthetic routes for 2-Methyl-3-propylbenzothiazolium iodide, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis typically involves quaternization of benzothiazole derivatives with alkyl halides. For example, a modified procedure from imidazolium salt synthesis (e.g., polyphosphoric acid as a catalyst under inert N₂ atmosphere at 210°C) can be adapted . Key parameters include:

- Temperature control : Elevated temperatures (e.g., 200–220°C) enhance reaction kinetics but require inert conditions to prevent decomposition.

- Acid catalyst : Polyphosphoric acid promotes cyclization and quaternization.

- Workup : Adjusting pH to 9 with ammonium hydroxide precipitates the product, followed by vacuum drying (80°C) to achieve >90% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Confirm alkyl chain substitution patterns (e.g., methyl and propyl groups at positions 2 and 3 of the benzothiazolium ring). Peaks near δ 2.5–3.5 ppm (CH₃) and δ 0.9–1.5 ppm (propyl CH₂/CH₃) are critical .

- FT-IR : Look for C-S stretching (650–750 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

- Elemental analysis : Validate stoichiometry (C, H, N, S, I) with ≤0.3% deviation from theoretical values.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >250°C for benzothiazolium salts).

- pH stability tests : Monitor structural integrity via UV-Vis spectroscopy (200–400 nm) in buffers (pH 1–14) over 24–72 hours.

- Hygroscopicity : Store samples in desiccators with silica gel and track mass changes to evaluate moisture sensitivity .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the adsorption behavior and electronic interactions of this compound on metal surfaces?

Methodological Answer :

- Fukui functions : Identify nucleophilic/electrophilic sites (e.g., sulfur and nitrogen atoms) using Gaussian or ORCA software. For example, sulfur atoms in benzothiazolium rings often donate electrons to metal surfaces .

- Molecular orbital analysis : Calculate HOMO-LUMO gaps to correlate electronic structure with corrosion inhibition efficiency (smaller gaps enhance adsorption) .

- Solvent effects : Include implicit solvation models (e.g., COSMO) to simulate interactions in acidic/neutral media .

Q. What experimental strategies resolve contradictions in concentration-dependent inhibition efficiency data for benzothiazolium-based corrosion inhibitors?

Methodological Answer :

- Surface adsorption isotherms : Fit data to Langmuir/Freundlich models to identify saturation points (e.g., 250 ppm AST + 5 mM KI in 1 M HCl showed 81.6% efficiency before desorption occurred) .

- Electrochemical impedance spectroscopy (EIS) : Compare charge-transfer resistance (Rₚ) at varying concentrations. A decline in Rₚ beyond 250 ppm indicates monolayer breakdown .

- X-ray photoelectron spectroscopy (XPS) : Quantify surface coverage of iodide and benzothiazolium species to validate adsorption/desorption hypotheses .

Q. What advanced electrochemical methods (EIS, PDP, LPR) are suitable for quantifying corrosion inhibition mechanisms of benzothiazolium salts?

Methodological Answer :

- Potentiodynamic polarization (PDP) : Measure corrosion current density (icorr). A 72.3% reduction in icorr (e.g., from 1.25 mA/cm² to 0.35 mA/cm²) confirms anodic/cathodic inhibition .

- Linear polarization resistance (LPR) : Track Rₚ trends; higher Rₚ (e.g., 89.8 Ω·cm² vs. 16.7 Ω·cm² in blank) correlates with protective film formation .